molecular formula C6H14ClNO B8405364 3-(1-Aminoethyl)cyclobutan-1-ol hydrochloride

3-(1-Aminoethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B8405364
M. Wt: 151.63 g/mol
InChI Key: YAXSODWENZMANU-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)cyclobutan-1-ol hydrochloride is a chemical compound with a cyclobutane ring structure, featuring an aminoethyl group and a hydroxyl group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)cyclobutan-1-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with an aminoethyl reagent in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various aminoethyl-cyclobutane derivatives.

Scientific Research Applications

3-(1-Aminoethyl)cyclobutan-1-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl group may also play a role in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • cis-3-(1-Aminoethyl)-cyclohexanol hydrochloride
  • trans-3-(1-Aminoethyl)-cyclobutanol hydrochloride
  • cis-3-(1-Aminoethyl)-cyclopentanol hydrochloride

Uniqueness

3-(1-Aminoethyl)cyclobutan-1-ol hydrochloride is unique due to its specific ring structure and the cis configuration of its functional groups. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

3-(1-aminoethyl)cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-4(7)5-2-6(8)3-5;/h4-6,8H,2-3,7H2,1H3;1H

InChI Key

YAXSODWENZMANU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(C1)O)N.Cl

Origin of Product

United States

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